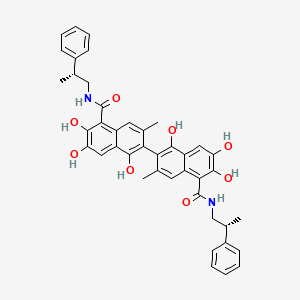

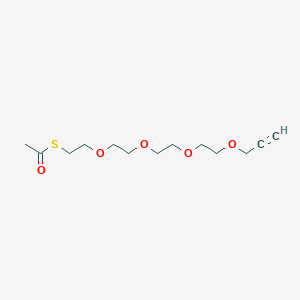

![molecular formula C17H14ClN5O2 B610713 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea CAS No. 249889-64-3](/img/structure/B610713.png)

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea

Overview

Description

SB334867 is an orexin antagonist. It was the first non-peptide antagonist developed that is selective for the orexin receptor subtype OX1, with around 50x selectivity for OX1 over OX2 receptors. It has been shown to produce sedative and anorectic effects in animals, and has been useful in characterising the orexinergic regulation of brain systems involved with appetite and sleep, as well as other physiological processes. Orexin antagonists have multiple potential clinical applications including the treatment of drug addiction, insomnia, obesity and diabetes.

Scientific Research Applications

Conformational Studies in Urea-Based Assemblies

A study by Phukan and Baruah (2016) explored the conformational adjustments in urea-based assemblies, specifically examining derivatives like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea. This research contributes to understanding the structural behavior of urea derivatives, which is crucial for applications in material science and molecular engineering Phukan and Baruah, 2016.

Role as Aurora Kinase Inhibitors

Defaux et al. (2014) investigated (1,5‐naphthyridin‐4‐yl)ureas as a novel class of Aurora kinase inhibitors, relevant for treating malignant diseases due to pathological cell proliferation. This research highlights the potential therapeutic applications of urea derivatives in oncology Defaux et al., 2014.

Application in c-Met Kinase Inhibition

Wang et al. (2013) conducted a comprehensive study on 1,6-naphthyridine derivatives, demonstrating their efficacy as c-Met kinase inhibitors. These findings are significant for developing new treatments for cancers where c-Met plays a crucial role Wang et al., 2013.

Antagonist Properties in Orexin-1 Receptors

Bonaventure et al. (2015) examined a specific urea compound as a selective antagonist of the orexin-1 receptor. This research contributes to the understanding of complex emotional behaviors and offers potential therapeutic applications in psychiatry Bonaventure et al., 2015.

Synthesis and Biological Activity

Ling et al. (2008) explored the synthesis and biological activity of thiazolyl urea derivatives, revealing their potential as antitumor agents. This synthesis pathway and biological evaluation provide insights into the development of new cancer treatments Ling et al., 2008.

Anti-Obesity and Anti-Diabetic Effects

Haynes et al. (2002) studied the effects of a urea compound on obesity in mice, demonstrating its potential as an anti-obesity and anti-diabetic agent. This research contributes to the development of new treatments for metabolic disorders Haynes et al., 2002.

Antimicrobial Activity and Cytotoxicity

Shankar et al. (2017) synthesized novel urea derivatives and evaluated their antimicrobial activity and cytotoxicity. This research is significant for the development of new antimicrobial agents Shankar et al., 2017.

Applications in Fluorescent Chemosensors

Yao et al. (2018) developed a compound based on naphthyridine and benzothiazole groups for use as a fluorescent chemosensor for Al 3+ and Fe 3+. This application is important in environmental monitoring and analytical chemistry Yao et al., 2018.

Applications in DNA-Binding Compounds

Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines, demonstrating their application as fluorescent DNA-binding compounds. This research is significant for molecular biology and genetic research Okuma et al., 2014.

Development of Anticancer Agents

Ruchelman et al. (2003) studied 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones, highlighting their potential as topoisomerase I-targeting anticancer agents. This research contributes to the development of novel anticancer therapies Ruchelman et al., 2003.

Mechanism of Action

- However, molecular docking analysis suggests that the T. spiralis tubulin beta chain and glutamate-gated channels might not be the main targets .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14/h2-9H,1H3,(H2,18,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMNUCBQGHFICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea | |

CAS RN |

249889-64-3 | |

| Record name | 1-(2-Methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249889643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sb-334867a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

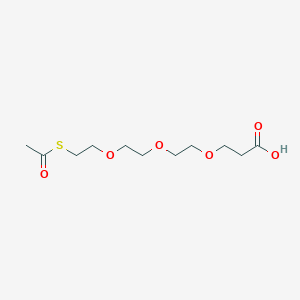

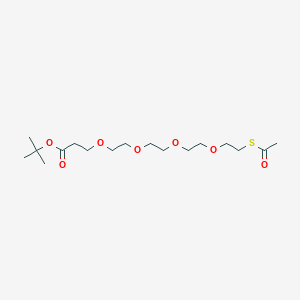

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)

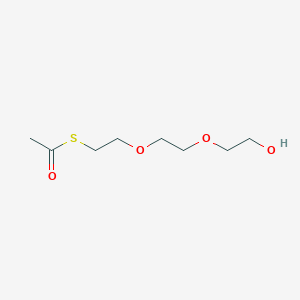

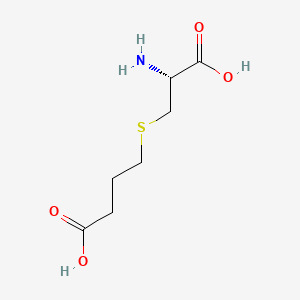

![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)

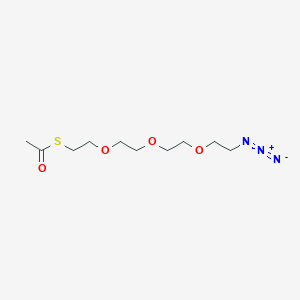

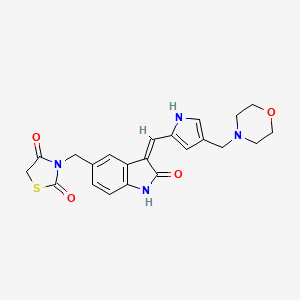

![N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B610639.png)